molecular formula C10H9NO2 B12875804 4-(Furan-3-yloxy)aniline CAS No. 307309-29-1

4-(Furan-3-yloxy)aniline

Cat. No.: B12875804
CAS No.: 307309-29-1
M. Wt: 175.18 g/mol
InChI Key: FHBNMCMRAPRVMO-UHFFFAOYSA-N
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Description

4-(Furan-3-yloxy)aniline is an organic compound that features a furan ring attached to an aniline moiety through an oxygen atom This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both furan and aniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-3-yloxy)aniline typically involves the reaction of 4-hydroxyaniline with 3-bromofuran in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline moiety can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: this compound derivatives with reduced nitro groups.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-(Furan-3-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Furan-3-yloxy)aniline in biological systems involves its interaction with cellular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

    4-(Furan-2-yloxy)aniline: Similar structure but with the furan ring attached at the 2-position.

    4-(Thiophen-3-yloxy)aniline: Contains a thiophene ring instead of a furan ring.

    4-(Pyridin-3-yloxy)aniline: Contains a pyridine ring instead of a furan ring.

Uniqueness: 4-(Furan-3-yloxy)aniline is unique due to the specific positioning of the furan ring, which influences its electronic properties and reactivity

Properties

CAS No.

307309-29-1

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-(furan-3-yloxy)aniline

InChI

InChI=1S/C10H9NO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-7H,11H2

InChI Key

FHBNMCMRAPRVMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=COC=C2

Origin of Product

United States

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